1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene
Overview
Description
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene is an organosilicon compound that features two trimethylsilyl groups attached to a dihydronaphthalene core. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene can be synthesized through the reaction of 1,4-dihydronaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield more saturated hydrocarbon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene involves the interaction of its trimethylsilyl groups with various reagents. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the electronic properties of the naphthalene core .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyridine
- 1,4-Bis(trimethylsilyl)buta-1,3-diyne
Uniqueness
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene is unique due to its dihydronaphthalene core, which imparts distinct electronic properties compared to other similar compounds. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
trimethyl-(4-trimethylsilyl-1,4-dihydronaphthalen-1-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEROWQSYCUMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC(C2=CC=CC=C12)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506648 | |
Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-97-8 | |
Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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